Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
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Overview
Description
Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its application as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes bulky tert-butyl and cyclohexyl groups, which provide steric hindrance, enhancing its stability and reactivity in catalytic cycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. The process often requires the use of a base to deprotonate the biphenyl compound, followed by the addition of the phosphine reagent to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its unique properties:
Biology: Its applications in biology are limited but may include the synthesis of biologically active compounds.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. The bulky tert-butyl and cyclohexyl groups provide steric hindrance, which can enhance the selectivity and stability of the catalytic process. The phosphine group donates electron density to the metal center, facilitating various catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl di-tert-butylphosphine: Similar in structure but with different substituents.
2,6-Di-tert-butyl-4-methylphenol: Another organophosphorus compound with antioxidant properties.
Uniqueness
Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of bulky groups and phosphine functionality, which provides enhanced stability and reactivity in catalytic processes compared to other similar compounds .
Properties
Molecular Formula |
C42H65OP |
---|---|
Molecular Weight |
616.9 g/mol |
IUPAC Name |
ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C42H65OP/c1-28-29(2)39(43-10)30(3)40(44(41(4,5)6)42(7,8)9)37(28)38-35(32-22-16-12-17-23-32)26-34(31-20-14-11-15-21-31)27-36(38)33-24-18-13-19-25-33/h26-27,31-33H,11-25H2,1-10H3 |
InChI Key |
LMOZKKDYLZDYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5)P(C(C)(C)C)C(C)(C)C)C)OC)C |
Origin of Product |
United States |
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